molecular formula C9H7F3OS B1530651 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde CAS No. 1289164-55-1

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1530651
CAS No.: 1289164-55-1
M. Wt: 220.21 g/mol
InChI Key: DGATVCIIBDMZAZ-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a chemical compound of significant interest in organic and medicinal chemistry research. This benzaldehyde derivative features both a methylthio (CH3S-) group and a trifluoromethyl (CF3-) group on the aromatic ring, which synergistically influence its electronic properties and make it a valuable building block for the synthesis of more complex molecules. The compound's specific research value lies in its potential application as a key intermediate in the development of pharmacologically active molecules. The presence of the trifluoromethyl group is a well-established strategy in medicinal chemistry, as this moiety can enhance a compound's metabolic stability, membrane permeability, and overall bioavailability . The methylthio group can act as a versatile handle for further chemical modifications, such as oxidation to sulfoxide or sulfone, or participation in transition metal-catalyzed coupling reactions, thereby expanding the utility of this reagent in constructing diverse chemical libraries . While direct mechanistic studies on this exact compound are limited in the public domain, its functional groups suggest it would readily undergo reactions typical of benzaldehydes. Most notably, the aldehyde group is a highly electrophilic site, making it a prime candidate for condensation reactions with amines to form Schiff bases (imines) , a common intermediate step in synthesizing various nitrogen-containing heterocycles and hydrazone-based scaffolds . Researchers are exploring such hydrazone derivatives for various biological activities, including enzyme inhibition . This reagent is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGATVCIIBDMZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Methylthio)benzaldehyde Intermediate

The synthesis of 4-(methylthio)benzaldehyde is a critical step as it forms the core structure to which the trifluoromethyl group is introduced or vice versa. A notable method involves the catalytic carbonylation of thioanisole (methyl phenyl sulfide) derivatives using a SZTA catalyst system:

  • Catalyst Preparation: SZTA catalyst is prepared by mixing titanium tetrachloride (TiCl4) and zirconyl chloride octahydrate (ZrOCl2·8H2O), followed by ammonia addition to form a precipitate. This precipitate is aged at room temperature, filtered, washed repeatedly, impregnated with ammonium metavanadate and ammonium sulfate solutions, then dried and calcined to obtain the active catalyst.

  • Carbonylation Reaction: The catalyst is combined with thioanisole and heated to 70–90°C (optimally 80°C). Carbon monoxide is introduced to achieve a pressure of 0.5–5 MPa in an autoclave. The reaction proceeds for 3–8 hours under these conditions.

  • Post-Reaction Processing: After completion, the reaction mixture is filtered. The filtrate is cooled to room temperature and hydrolyzed by adding water (40–60 mL per 0.1 mol thioanisole), stirred for 25–35 minutes at room temperature, yielding solid 4-(methylthio)benzaldehyde.

This method offers a high-yield, industrially scalable route to 4-(methylthio)benzaldehyde with controlled reaction parameters ensuring product purity.

Preparation of 2-(Trifluoromethyl)benzaldehyde Intermediate

The trifluoromethyl substituent is introduced onto the benzaldehyde ring via hydrolysis of 2-(trifluoromethyl)dichlorotoluene under specific catalytic and reaction conditions:

  • Hydrolysis Reaction: The process involves heating 2-(trifluoromethyl)dichlorotoluene with water in the presence of a C1-C4 linear saturated monobasic fatty acid (e.g., acetic acid) and its alkali metal salt (e.g., sodium acetate). The reaction is performed in an autoclave at 150–190°C and 0.3–0.78 MPa pressure.

  • Catalyst and Additives: Tetrabutylammonium bromide is used as a phase transfer catalyst to facilitate the hydrolysis.

  • Reaction Time: Typically 3–4 hours, with the reaction monitored by gas chromatography to ensure conversion (>99.5%).

  • Isolation: Upon cooling, the reaction mixture is filtered, and acetic acid is removed under reduced pressure. Water is added to separate the organic layer, which is purified by vacuum distillation to collect 2-(trifluoromethyl)benzaldehyde with yields around 87–90% and purity above 98% by GC area.

This method is noted for its operational simplicity, cost-effectiveness, environmental friendliness, and suitability for industrial-scale synthesis.

Coupling to Form 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

While direct literature detailing a one-step synthesis of this compound is limited, the compound can be prepared by strategic functional group transformations or cross-coupling reactions starting from the above intermediates:

  • One approach involves the selective introduction of the trifluoromethyl group onto 4-(methylthio)benzaldehyde or vice versa, using electrophilic trifluoromethylation reagents or nucleophilic substitution on appropriately functionalized precursors.

  • Another reported route involves palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to assemble complex ligands bearing methylthio and trifluoromethyl substituents, followed by oxidation or formylation steps to yield the aldehyde functionality.

Summary Table of Key Preparation Parameters

Step Starting Material Catalyst/Reagents Conditions Yield (%) Purity (%) Notes
1. Preparation of 4-(Methylthio)benzaldehyde Thioanisole SZTA catalyst (TiCl4/ZrOCl2·8H2O based) 70–90°C, 0.5–5 MPa CO, 3–8 h High (not specified) High Hydrolysis with water post-reaction
2. Preparation of 2-(Trifluoromethyl)benzaldehyde 2-(Trifluoromethyl)dichlorotoluene C1-C4 fatty acid + alkali salt + tetrabutylammonium bromide 150–190°C, 0.3–0.78 MPa, 3–4 h 87–90 >98 (GC) Vacuum distillation purification
3. Coupling to target compound Intermediates above Pd-catalysts (e.g., Pd(PPh3)4) Reflux in THF or similar solvents Variable High Cross-coupling and condensation

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: The trifluoromethyl and methylthio groups can undergo various substitutions, depending on the reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or Jones reagent.

  • Reduction: Sodium borohydride in ethanol or lithium aluminium hydride in diethyl ether.

  • Substitution: Halogenating agents for trifluoromethyl group and various nucleophiles for methylthio group substitutions.

Major Products:

  • Oxidation: 4-(Methylthio)-2-(trifluoromethyl)benzoic acid.

  • Reduction: 4-(Methylthio)-2-(trifluoromethyl)benzyl alcohol.

  • Substitution: Derivatives with varied functional groups replacing the trifluoromethyl or methylthio groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that 4-(methylthio)-2-(trifluoromethyl)benzaldehyde exhibits cytotoxic effects against glioma cell lines, suggesting its potential as an anticancer agent. Similar compounds have demonstrated anti-inflammatory and antimicrobial properties, indicating that this compound might share these therapeutic potentials.
  • Biological Interactions : Interaction studies have shown that derivatives of this compound can bind to proteins involved in cancer cell proliferation pathways. This suggests a mechanism through which the compound could exert therapeutic effects, although further research is necessary to fully elucidate these interactions.
  • Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing various pharmaceutical agents, potentially leading to new drugs targeting different diseases.

Synthetic Applications

  • Reagent in Organic Synthesis : this compound is utilized as a reagent in kinetic studies of asymmetric synthesis and the Wittig reaction, showcasing its utility in synthetic organic chemistry .
  • Thioacetalation Reactions : The compound can undergo thioacetalation reactions using BF₃·SMe₂, allowing for the transformation of aldehydes into methyl dithioacetals without the use of odorous thiol reagents. This method expands its applicability in creating complex organic molecules .
  • Cascade Reactions : Recent studies have developed methods for cascade thiomethylation/arylation reactions involving this compound, demonstrating its versatility as both a Lewis acid and thiomethyl source in synthetic processes .

Case Studies and Research Findings

  • A study highlighted the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide and various aldehydes, including this compound, which showed potential as inhibitors for various biological targets .
  • Another investigation focused on the oxidation of benzylic alcohols to benzaldehyde derivatives using supported palladium nanoparticles, where this compound was included among the products with high yields .

Mechanism of Action

The compound's effects are primarily due to its reactive aldehyde group, which can form Schiff bases with amines, leading to a variety of biochemical interactions. The trifluoromethyl group can enhance the metabolic stability of derived compounds, while the methylthio group can influence lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares key structural features, properties, and applications of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde with analogous benzaldehyde derivatives:

Compound Name CAS Number Substituents Molecular Weight Key Properties Applications
This compound 31599-68-5 -SCH₃ (C4), -CF₃ (C2) 234.23 g/mol High electrophilicity; moderate solubility in polar solvents Anticancer agent synthesis
2-Hydroxy-4-(trifluoromethyl)benzaldehyde 90035-20-4 -OH (C2), -CF₃ (C4) 204.13 g/mol Enhanced hydrogen bonding; higher polarity Drug analysis standard
4-Bromo-2-(trifluoromethyl)benzaldehyde 861928-27-0 -Br (C4), -CF₃ (C2) 253.02 g/mol Bulky substituent; potential for nucleophilic substitution Intermediate in cross-coupling reactions
4-Methoxy-3-(trifluoromethyl)benzaldehyde 50823-87-5 -OCH₃ (C4), -CF₃ (C3) 218.16 g/mol Electron-donating methoxy group; altered regioselectivity Serotonin receptor agonist synthesis
4-Fluoro-2-(methylthio)-6-(trifluoromethyl)benzaldehyde 2090320-67-3 -F (C4), -SCH₃ (C2), -CF₃ (C6) 252.22 g/mol Increased electronegativity; improved metabolic stability Research chemical (exact applications under investigation)

Biological Activity

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound notable for its unique structural features, including a methylthio group and a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C9H8F3OS, and it has garnered interest in the pharmaceutical and agrochemical fields due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, synthesizing methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C9H8F3OS
  • Structural Features :
    • Methylthio group (-S-CH3)
    • Trifluoromethyl group (-CF3)
    • Benzaldehyde backbone

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. This activity suggests its potential as a lead compound in anticancer drug development. The cytotoxicity observed may be linked to its ability to interact with proteins involved in cell proliferation pathways, although the exact mechanisms remain to be fully elucidated.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound, often involving multi-component reactions or thioacetalation processes. A notable method utilizes BF3·SMe2 as a reagent, which has been shown to enhance yields significantly during synthesis .

Study 1: Cytotoxicity in Glioma Cell Lines

A study investigating the cytotoxic effects of this compound on glioma cell lines reported significant cell death at varying concentrations. The study highlighted that further research is necessary to understand the underlying mechanisms of action and to explore structure-activity relationships (SAR) for optimizing efficacy.

Study 2: Interaction with Biological Targets

Another investigation focused on the binding affinity of derivatives of this compound with proteins involved in cancer pathways. The results indicated that modifications to the methylthio and trifluoromethyl groups could enhance binding efficacy, suggesting a pathway for developing more potent derivatives .

Comparative Analysis with Similar Compounds

A comparison table outlines structural similarities between this compound and other related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2-(trifluoromethyl)benzaldehydeMethyl group only at para positionLacks sulfur functionality
4-Amino-2-(trifluoromethyl)benzaldehydeAmino group instead of methylthioPotentially different biological activities
4-Fluoro-2-(trifluoromethyl)benzaldehydeFluoro substituent at para positionIncreased electronegativity affecting reactivity
4-Hydroxy-2-(trifluoromethyl)benzaldehydeHydroxy group at para positionDifferent solubility and reactivity profile
5-Methoxy-2-(trifluoromethyl)benzaldehydeMethoxy substituent at meta positionAlters electronic properties significantly

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. Key steps include:
  • Inert atmosphere : Use nitrogen or argon to minimize oxidation of the methylthio group during substitution reactions .
  • Temperature control : Maintain 0–5°C during trifluoromethylation to prevent side reactions (e.g., over-alkylation) .
  • Catalyst selection : Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as demonstrated in analogous trifluoromethylbenzaldehyde syntheses .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylthio group at C4, trifluoromethyl at C2) .
  • GC-MS : Verify molecular ion peaks (expected m/z ≈ 234) and fragmentation patterns .
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The aldehyde group and electron-withdrawing trifluoromethyl group drive reactivity:
  • Nucleophilic additions : Primary amines form Schiff bases under mild conditions (room temperature, ethanol solvent) .
  • Condensation reactions : Participate in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) .
  • Electrophilic substitution : The methylthio group directs electrophiles to the para position of the aromatic ring .

Advanced Research Questions

Q. How does the methylthio group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methylthio (-SMe) group acts as a directing group in palladium-catalyzed reactions:
  • C-H activation : Pd(II) coordinates with sulfur, facilitating ortho-functionalization. This was observed in analogous aryl sulfide systems .
  • Electronic effects : The electron-donating -SMe group increases electron density at the ortho position, enhancing coupling efficiency with aryl halides .
  • Experimental validation : Use deuterium-labeling experiments or kinetic isotope effects to confirm regioselectivity .

Q. What computational methods can predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :
  • DFT calculations : Model transition states for nucleophilic attacks on the aldehyde group (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
  • Molecular docking : Screen against target proteins (e.g., kinases) to predict binding affinities, leveraging the trifluoromethyl group’s lipophilicity .
  • QSAR studies : Correlate substituent effects (e.g., -CF₃ vs. -SMe) with biological activity using datasets from analogous benzaldehyde derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent quality : Trace moisture in trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) can reduce yields. Use freshly distilled reagents and molecular sieves .
  • Catalyst deactivation : Test for palladium leaching via ICP-MS and switch to heterogeneous catalysts (e.g., Pd/C) if necessary .
  • Replication protocol : Follow standardized procedures from NIST-reviewed methods to ensure reproducibility .

Q. What strategies optimize its application in asymmetric catalysis?

  • Methodological Answer :
  • Chiral auxiliaries : Attach Evans-type oxazolidinones to the aldehyde group to induce asymmetry in aldol reactions .
  • Organocatalysts : Use proline-derived catalysts for enantioselective α-aminoxylations .
  • Metal-ligand systems : Employ Ru(II)-BINAP complexes for transfer hydrogenation of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

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